4-isopropylbenzyl 3,5-dinitrobenzoate
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Overview
Description
4-isopropylbenzyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and 4-isopropylbenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropylbenzyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-isopropylbenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or toluene
Catalyst: A base such as pyridine or triethylamine
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-isopropylbenzyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the meta positions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 4-isopropylbenzyl alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: 4-isopropylbenzyl 3,5-diaminobenzoate
Substitution: Various substituted derivatives depending on the electrophile used
Hydrolysis: 3,5-dinitrobenzoic acid and 4-isopropylbenzyl alcohol
Scientific Research Applications
4-isopropylbenzyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-isopropylbenzyl 3,5-dinitrobenzoate and its derivatives often involves interactions with biological membranes and enzymes. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Uniqueness
4-isopropylbenzyl 3,5-dinitrobenzoate is unique due to the presence of the isopropylbenzyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(4-propan-2-ylphenyl)methyl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(2)13-5-3-12(4-6-13)10-25-17(20)14-7-15(18(21)22)9-16(8-14)19(23)24/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZMORLKVZPEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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